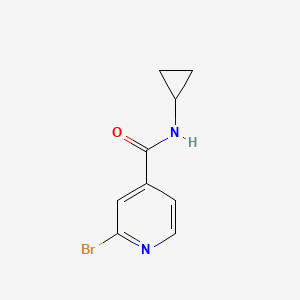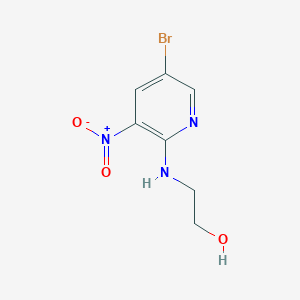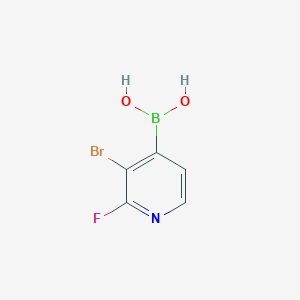
(4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride
Vue d'ensemble
Description
“(4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride” is a chemical compound with the molecular formula C7H10BClFNO2 . It is a pale yellow powder and is the salt form of A292475 .
Molecular Structure Analysis
The molecular structure of “(4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride” can be represented by the InChI code: 1S/C7H9BFNO2.ClH/c9-7-3-6(8(11)12)2-1-5(7)4-10;/h1-3,11-12H,4,10H2;1H . The molecular weight of this compound is 205.42 .Physical And Chemical Properties Analysis
“(4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride” is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Suzuki-Miyaura Cross-Coupling Reactions
This compound is widely used in Suzuki-Miyaura cross-coupling reactions , which are pivotal in the synthesis of various organic compounds. The boronic acid moiety of 4-(Aminomethyl)-3-fluorophenylboronic acid, HCl reacts with halide-containing compounds in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction is fundamental in the pharmaceutical industry for the creation of complex molecules .
Catalyst for Amidation and Esterification
The compound serves as an effective catalyst for the amidation and esterification of carboxylic acids. These reactions are essential for modifying the properties of pharmaceuticals, improving their efficacy, and altering their pharmacokinetic profiles .
Sensor Development
4-(Aminomethyl)-3-fluorophenylboronic acid, HCl: can be utilized to develop sensors, particularly for detecting sugars. The boronic acid interacts with diols, commonly found in sugars, which can be used to monitor glucose levels in biological fluids, aiding in diabetes management .
Organic Synthesis Intermediates
As an intermediate in organic synthesis, this compound is involved in the preparation of a wide range of organic molecules. Its unique structure allows for the introduction of the fluorine atom and the boronic acid group into other molecules, which can lead to the development of new drugs and materials .
Research in Molecular Recognition
The compound’s ability to form stable complexes with diols and other polyols lends itself to research in molecular recognition . This has implications in the development of new therapeutic agents that can selectively target certain biological molecules .
Polymer Chemistry
In polymer chemistry, 4-(Aminomethyl)-3-fluorophenylboronic acid, HCl can be used to modify polymers or create new polymer structures with specific properties, such as increased strength or chemical resistance .
Fluorescent Probes
The compound’s structure is conducive to the creation of fluorescent probes. When incorporated into a larger molecule, it can act as a fluorescent tag for imaging and diagnostic purposes, particularly in tracking biological processes .
Drug Discovery and Development
Lastly, 4-(Aminomethyl)-3-fluorophenylboronic acid, HCl is instrumental in drug discovery and development. Its presence in a compound can significantly affect the biological activity, making it a valuable tool in the synthesis of potential new medications .
Safety And Hazards
Propriétés
IUPAC Name |
[4-(aminomethyl)-3-fluorophenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BFNO2.ClH/c9-7-3-6(8(11)12)2-1-5(7)4-10;/h1-3,11-12H,4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFYPLPXUYJZCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CN)F)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674551 | |
| Record name | [4-(Aminomethyl)-3-fluorophenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride | |
CAS RN |
1072946-45-2 | |
| Record name | Boronic acid, B-[4-(aminomethyl)-3-fluorophenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Aminomethyl)-3-fluorophenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Aminomethyl)-3-fluorophenylboronic acid, HCl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





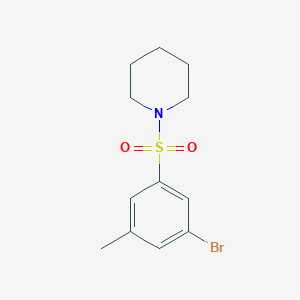


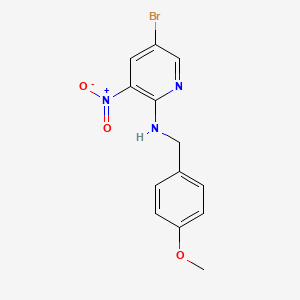
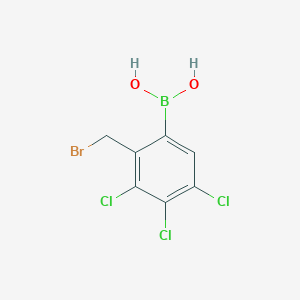


![8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1522336.png)
